molecular formula C10H19BO2 B1279780 (Z)-2-(But-2-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 69611-01-4

(Z)-2-(But-2-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1279780
CAS RN: 69611-01-4
M. Wt: 182.07 g/mol
InChI Key: ARSSMJZIAKUXEW-SREVYHEPSA-N
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Description

(Z)-2-(But-2-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as BTMDB, is a new and promising boron-containing compound that has been studied for its potential applications in various scientific fields. BTMDB has been found to possess a variety of interesting and unique properties that make it a viable candidate for use in various scientific research experiments.

Scientific Research Applications

Synthesis and Characterization

  • The compound has been synthesized through reactions involving other organic compounds, providing insights into its molecular structure and stability. For example, Li and Wang (2016) synthesized a related compound by reacting 1-(hex-1-yn-1-yl­oxy)-3-methyl­benzene with 4,4,5,5-tetra­methyl-1,3,2-dioxaborolane, exploring its molecular conformation and intermolecular interactions (Li & Wang, 2016).

Crystal Structure and Vibrational Properties

  • Wu et al. (2021) conducted a study focusing on the synthesis, crystal structure, and vibrational properties of related compounds. They utilized spectroscopic methods and X-ray diffraction to characterize the structure and performed Density Functional Theory (DFT) calculations for comparative analysis (Wu et al., 2021).

Application in Polymer Chemistry

  • Fischer et al. (2013) explored the use of related compounds in the preparation of nanoparticles with adjustable molecular weights and bright fluorescence emissions. This demonstrates the potential of (Z)-2-(But-2-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the field of polymer chemistry and material science (Fischer et al., 2013).

DFT Studies and Molecular Electrostatic Potential

  • The molecular structures of related compounds have been optimized using DFT, providing insights into their physicochemical properties. Huang et al. (2021) investigated the molecular electrostatic potential and frontier molecular orbitals, revealing significant aspects of the compound's chemical behavior (Huang et al., 2021).

properties

IUPAC Name

2-[(Z)-but-2-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19BO2/c1-6-7-8-11-12-9(2,3)10(4,5)13-11/h6-7H,8H2,1-5H3/b7-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARSSMJZIAKUXEW-SREVYHEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC=CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)C/C=C\C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80474043
Record name 2-[(2Z)-But-2-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(But-2-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

69611-01-4
Record name 2-[(2Z)-But-2-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Z)-2-(But-2-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
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(Z)-2-(But-2-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 3
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(Z)-2-(But-2-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 4
Reactant of Route 4
(Z)-2-(But-2-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 5
(Z)-2-(But-2-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Citations

For This Compound
3
Citations
J Yuan, P Jain, JC Antilla - The Journal of Organic Chemistry, 2022 - ACS Publications
The catalytic asymmetric addition of β,γ-substituted allylboronates to aldehydes has been described. Promoted by 5 mol % chiral phosphoric acid, the reactions were broadly applicable, …
Number of citations: 4 pubs.acs.org
O Glaze - Temple Undergraduate Research Prize Winners, 2018 - scholarshare.temple.edu
Terminal olefin isomerization with transition metal catalysts has emerged in the past decade as a useful means of generating regio- and stereo-selective internal alkenes. In this work, …
Number of citations: 0 scholarshare.temple.edu
FE McDonald, CL Pereira - Synthesis, 2012 - thieme-connect.com
A short synthesis of 2-amino-3,5-diols is described, including the all-S isomer enigmol, a synthetic anticancer compound inspired by the structure of fumonisin B 1 . The synthetic route …
Number of citations: 8 www.thieme-connect.com

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